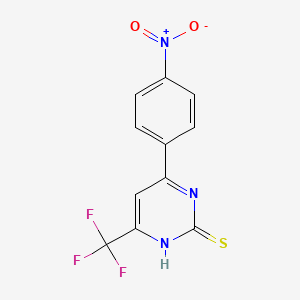
2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a mercapto group, a nitrophenyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. For example, the reaction between ethyl acetoacetate and guanidine hydrochloride in the presence of a base such as sodium ethoxide can yield 2-amino-4,6-dimethylpyrimidine.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a nucleophilic substitution reaction. For instance, 2-amino-4,6-dimethylpyrimidine can be reacted with trifluoromethyl iodide in the presence of a strong base like potassium tert-butoxide to form 2-amino-4-(trifluoromethyl)-6-methylpyrimidine.
-
Nitration of the Phenyl Ring: : The nitrophenyl group can be introduced through a nitration reaction. For example, 4-nitroaniline can be synthesized by nitrating aniline with a mixture of concentrated sulfuric acid and nitric acid.
-
Formation of the Final Compound: : The final compound can be synthesized by reacting 2-amino-4-(trifluoromethyl)-6-methylpyrimidine with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The mercapto group in 2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo oxidation to form a disulfide bond. Common oxidizing agents include hydrogen peroxide and iodine.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by a nucleophile such as a thiolate ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Thiolate ions and other nucleophiles.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has various scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Research: The compound can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new biochemical pathways and mechanisms.
作用机制
The mechanism of action of 2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrophenyl group may participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
2-Mercapto-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine:
2-Mercapto-6-(4-nitrophenyl)pyrimidine: Lacks the trifluoromethyl group, leading to differences in lipophilicity and biological activity.
Uniqueness
2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups: the mercapto group, the nitrophenyl group, and the trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H6F3N3O2S |
|---|---|
分子量 |
301.25 g/mol |
IUPAC 名称 |
4-(4-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H6F3N3O2S/c12-11(13,14)9-5-8(15-10(20)16-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H,15,16,20) |
InChI 键 |
YBUSTIFYJKDXFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=S)NC(=C2)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)

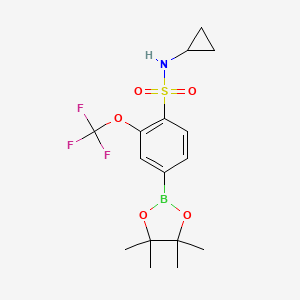

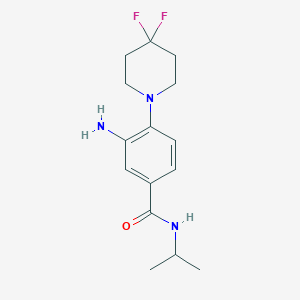
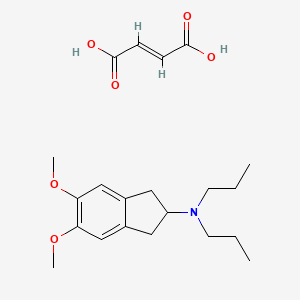
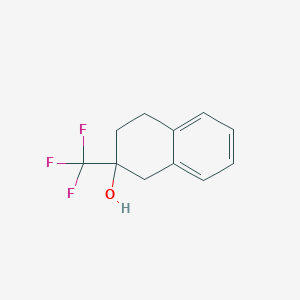
![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
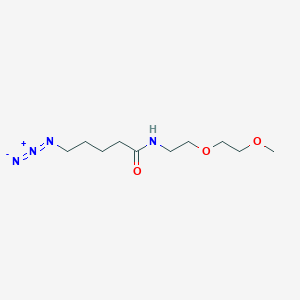
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
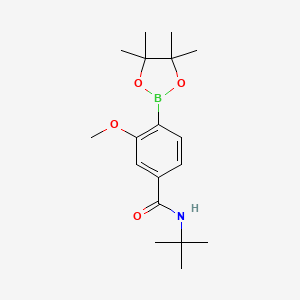
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
